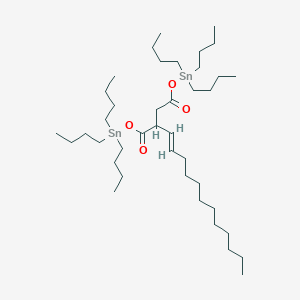

Bis(tributyltin) dodecenylsuccinate

Description

Bis(tributyltin) dodecenylsuccinate (CAS 12379-54-3) is an organotin compound historically used as a biocide in antifouling paints for marine vessels. Its primary function was to prevent the growth of barnacles, algae, and other organisms on ship hulls. Organotin compounds, including this one, gained notoriety due to their persistence in aquatic environments and toxicity to non-target organisms. By the late 1980s, regulatory bodies began restricting its use; for example, the Rotterdam Convention highlighted prohibitions on antifouling paints containing tributyltin (TBT) compounds for non-aluminum vessels under 25 meters in length .

Propriétés

Numéro CAS |

12379-54-3 |

|---|---|

Formule moléculaire |

C40H81O4Sn2 |

Poids moléculaire |

862.5 g/mol |

Nom IUPAC |

bis(tributylstannyl) 2-[(E)-dodec-1-enyl]butanedioate |

InChI |

InChI=1S/C16H28O4.6C4H9.2Sn/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;6*1-3-4-2;;/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2/b12-11+;;;;;;;; |

Clé InChI |

VJYUIVXVEDUIPZ-YPWMFNLASA-L |

SMILES |

CCCCCCCCCCC=CC(CC(=O)O[Sn](CCCC)(CCCC)CCCC)C(=O)O[Sn](CCCC)(CCCC)CCCC |

SMILES isomérique |

CCCCCCCCCC/C=C/C(CC(=O)O[Sn](CCCC)(CCCC)CCCC)C(=O)O[Sn](CCCC)(CCCC)CCCC |

SMILES canonique |

CCCCCCCCCCC=CC(CC(=O)O[Sn](CCCC)(CCCC)CCCC)C(=O)O[Sn](CCCC)(CCCC)CCCC |

Synonymes |

Bis(tributyltin) dodecenylsuccinate |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Findings:

Structural Differences :

- Bis(tributyltin) dodecenylsuccinate features a dodecenylsuccinate backbone, offering hydrophobicity and enhanced adhesion to surfaces compared to shorter-chain analogs like tributyltin acetate.

- Bis(tributyltin) sulfide’s sulfur linkage may increase stability but also environmental persistence .

Toxicity and Environmental Impact :

- All listed TBT compounds exhibit high toxicity to mollusks (e.g., imposex in snails) and fish. Their lipophilic nature allows bioaccumulation in marine food chains .

- Bis(tributyltin) dodecenylsuccinate’s degradation products, including dodecenylsuccinic acid, are less studied but suspected to contribute to long-term ecological risks .

Regulatory Trends :

- Global restrictions since 1988 target TBT compounds in consumer antifouling products. The Rotterdam Convention mandates labeling and usage limitations to minimize environmental contamination .

Comparison with Non-Tributyltin Succinate Derivatives

While bis(tributyltin) dodecenylsuccinate belongs to the organotin family, other succinate derivatives serve distinct roles. For example:

- 4-Benzyl Hydrogen 2-Dodecenylsuccinate (CAS 94247-51-5): A non-organotin succinate ester used in polymer additives or surfactants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.